molecular formula C18H18N6O2 B2973564 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448126-07-5

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2973564
CAS RN: 1448126-07-5
M. Wt: 350.382
InChI Key: WEKOTGOYRJNMHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available literature, general methods for synthesizing similar triazole compounds involve reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions . This is followed by reactions with thiosemicarbazide in dry ethanol containing sodium hydroxide to afford the corresponding pyrazolin-N-thioamides . Further reactions with several ketones yield the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as 1H and 13C NMR, and mass spectral data . The presence of signals for C=O groups at 1650–1712 cm−1 in the IR spectrum, and singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring in the 1H-NMR spectrum, are characteristic features .


Chemical Reactions Analysis

Triazoles are known to be involved in various chemical reactions. For instance, they can be synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd(0)-Cu(I) bimetallic catalysis . They can also undergo reactions with alkyl halides in the presence of K2CO3 in DMF to produce 2-substituted 4-bromo-1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures of 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including the compound , have been extensively utilized in drug discovery due to their structural similarity to the amide bond, which is a common feature in many drugs . They are known for their high chemical stability and ability to mimic both E and Z amide bonds, making them valuable scaffolds in medicinal chemistry. For instance, triazole derivatives have been incorporated into drugs like Rufinamide (an anticonvulsant) and Tazobactam (a β-lactam antibiotic) .

Antimicrobial Agents

The triazole core structure has demonstrated significant potential as an antimicrobial agent . Various triazole hybrids have shown moderate to excellent activity against microbial strains such as S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae . This highlights the potential of the compound for developing new antimicrobial drugs with favorable patient compliance profiles.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties . For example, certain triazole compounds have shown potent antiproliferative activity against cancer cell lines, such as MV4-11 cells, with IC50 values in the low micromolar range . This suggests that the compound could be explored for its efficacy in cancer treatment.

Xanthine Oxidase Inhibition

The compound’s derivatives have been synthesized and evaluated for their xanthine oxidase inhibitory activity , which is crucial in the treatment of gout . Some of these derivatives have shown high potency, indicating the potential of the compound as a lead structure for developing gout medications.

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, the triazole ring is often used in supramolecular chemistry . It can form stable complexes with various molecules, which is useful in the design of new materials and sensors .

Polymer Chemistry

The triazole unit is also employed in polymer chemistry . Its incorporation into polymers can enhance the material’s thermal stability and mechanical properties, making it suitable for high-performance applications .

properties

IUPAC Name

(2-phenyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(16-12-21-24(22-16)14-4-2-1-3-5-14)23-10-6-15(7-11-23)26-17-13-19-8-9-20-17/h1-5,8-9,12-13,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKOTGOYRJNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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